molecular formula C13H14N2O2 B2476769 (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-76-1

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2476769
CAS No.: 1049981-76-1
M. Wt: 230.267
InChI Key: LMXYNNZXNRORJH-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Scientific Research Applications

Pain Transmission and Allodynia

  • A synthetic kainoid derivative of a similar structure, (2S,3R,4R)-3-carboxymethyl-4-(4-methylphenylthio)pyrrolidine-2-carboxylic acid (PSPA-4), was found to play a role in pain transmission and allodynia, suggesting its potential in understanding pain mechanisms and treatment. At low doses, it attenuated Acro-A-induced allodynia, but at high doses, it itself induced allodynia. This compound showed specific binding in rat brain and spinal cord, indicating its potential to influence pain perception centrally (Miyazaki et al., 2013).

Anti-Inflammatory and Analgesic Properties

  • Compounds structurally similar to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, such as 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and tested for their analgesic and anti-inflammatory properties. Certain derivatives showed potency comparable to indomethacin, a well-known anti-inflammatory and analgesic agent, in animal models (Muchowski et al., 1985).

Antioxidant, Antimicrobial, and Cytotoxic Activity

  • Studies on carboxylic acids structurally related to this compound, like benzoic acid and cinnamic acid derivatives, reveal that such compounds possess significant biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structural features of these compounds, such as the number of hydroxyl groups and conjugated bonds, play a crucial role in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Drug Discovery and Pharmacological Profile

  • The pyrrolidine ring, a core structure in compounds like this compound, is a versatile scaffold in drug discovery. It has been used to develop compounds for treating various diseases due to its capacity to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased 3D coverage. Studies on pyrrolidine derivatives, including their synthesis and biological activity, highlight the potential of this scaffold in generating novel biologically active compounds (Li Petri et al., 2021).

Properties

IUPAC Name

(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYNNZXNRORJH-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.